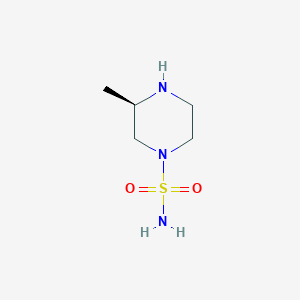

(3R)-3-Methylpiperazine-1-sulfonamide

Description

Contextualizing (3R)-3-Methylpiperazine-1-sulfonamide within Contemporary Sulfonamide Chemistry Research

Sulfonamides represent a cornerstone in the history and current practice of medicinal chemistry. First introduced as antibacterial agents, their applications have since expanded dramatically. mdpi.com Contemporary research continues to explore sulfonamides for a wide array of biological activities, including as anticancer, anti-inflammatory, and antiviral agents. hilarispublisher.com The sulfonamide functional group is a key structural feature in numerous marketed drugs, highlighting its importance in drug design. mdpi.com

The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets. Research into novel sulfonamide derivatives is a vibrant area of study, with a focus on synthesizing compounds with improved potency and selectivity. nih.gov The incorporation of diverse substituents onto the sulfonamide nitrogen or the aromatic ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Significance of Chiral Piperazine (B1678402) Scaffolds in Modern Medicinal Chemistry Paradigms

Piperazine and its derivatives are prevalent structural motifs in a vast number of biologically active compounds. hilarispublisher.com The piperazine ring is a versatile scaffold that can be readily functionalized to modulate a molecule's properties. The introduction of chirality into the piperazine scaffold, as seen in this compound, adds a layer of structural complexity that can be highly advantageous in drug design.

Chiral molecules often exhibit stereospecific interactions with biological targets, leading to differences in efficacy and metabolic profiles between enantiomers. The use of a single enantiomer can lead to a more selective pharmacological response. The piperazine moiety itself is known to influence the pharmacokinetic properties of a drug candidate, and the presence of a chiral center can further refine these characteristics.

Historical and Evolving Academic Research Trajectories for Sulfonamide-Containing Compounds

The journey of sulfonamide research began in the early 20th century with the discovery of their antibacterial properties, which revolutionized the treatment of infectious diseases before the widespread availability of penicillin. mdpi.com This initial success spurred extensive research into synthesizing and evaluating a multitude of sulfonamide derivatives, leading to the development of drugs with a broad spectrum of activity. hilarispublisher.com

Over the decades, the research focus has broadened significantly. While the development of new antimicrobial sulfonamides continues, a major trajectory of modern research involves the exploration of sulfonamides for non-infectious disease targets. This includes their investigation as inhibitors of various enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. medchemexpress.com The ability to synthesize diverse libraries of sulfonamide-containing compounds has made them a staple in high-throughput screening campaigns aimed at identifying new lead compounds for a variety of therapeutic areas. hilarispublisher.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H13N3O2S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(3R)-3-methylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C5H13N3O2S/c1-5-4-8(3-2-7-5)11(6,9)10/h5,7H,2-4H2,1H3,(H2,6,9,10)/t5-/m1/s1 |

InChI Key |

CMOQYSILTRGYSS-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1)S(=O)(=O)N |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3r 3 Methylpiperazine 1 Sulfonamide and Its Analogs

Enantioselective Synthetic Routes to the (3R)-3-Methylpiperazine Core

The primary challenge in synthesizing the target compound lies in establishing the stereocenter at the C-3 position of the piperazine (B1678402) ring. Several enantioselective strategies have been developed to construct this chiral scaffold, ensuring high optical purity of the final product.

Chiral Pool-Based Approaches for Piperazine Ring Formation

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. Amino acids are particularly valuable in this regard due to their structural diversity and availability. ucla.edu The synthesis of the (3R)-3-methylpiperazine core can be efficiently achieved starting from the natural amino acid (S)-alanine.

One common strategy involves the conversion of amino acids into key intermediates such as chiral 1,2-diamines or aziridines, which then undergo cyclization to form the piperazine ring. For instance, (S)-alanine can be converted to a chiral aziridine derived from its corresponding amino alcohol. Regioselective ring-opening of this aziridine with an appropriate amine fragment, followed by intramolecular cyclization, yields the desired cis-substituted piperazine. nih.gov This pathway often involves an inversion of stereochemistry, thus providing the (R)-configuration from the (S)-amino acid precursor.

Another established method involves the initial formation of diketopiperazines (cyclo-dipeptides) from amino acid precursors. For example, the cyclodimerization of (S)-alanine methyl ester would lead to cyclo(Ala-Ala). Subsequent reduction of the two amide bonds in this diketopiperazine, typically using strong reducing agents like borane-tetrahydrofuran complex (BH₃-THF), affords the corresponding piperazine. ucla.edu This reduction is effective and can prevent racemization that might occur under harsher conditions. ucla.edu

A concise synthetic route starting from optically pure amino acids can also generate 2,3-substituted piperazines by first converting the amino acid into a chiral 1,2-diamine, which then undergoes annulation to build the piperazine ring. nih.gov

Table 1: Chiral Pool-Based Synthetic Strategies for Piperazine Cores

| Starting Material | Key Intermediate(s) | Key Transformation(s) | Final Piperazine Type |

|---|---|---|---|

| (S)-Amino Acid | Chiral Aziridine | Aziridine ring-opening, Intramolecular cyclization | cis-2,5-Disubstituted nih.gov |

| (S)-Amino Acid | Diketopiperazine (Cyclo-dipeptide) | Amide reduction with BH₃-THF | 2,5-Disubstituted ucla.edu |

| Optically Pure Amino Acid | Chiral 1,2-Diamine | Annulation / Cyclization | 2,3-Disubstituted nih.gov |

Asymmetric Catalysis in Piperazine Scaffold Construction

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter through the use of a chiral catalyst. These methods often provide high enantioselectivity and are amenable to a broader range of substrates.

One notable method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-ones. This reaction can generate α-substituted piperazin-2-ones with high yield and enantioselectivity. The resulting chiral piperazinone can then be reduced to the corresponding chiral piperazine, providing access to stereochemically rich scaffolds for drug discovery.

Another effective technique is the iridium-catalyzed hydrogenation of substituted pyrazines. Pyrazines, activated by alkyl halides, can be hydrogenated using a chiral iridium catalyst to afford a wide array of chiral piperazines, including 3-substituted derivatives, with excellent enantiomeric excess (up to 96% ee). This method is highly practical due to its scalability and high enantioselectivity.

Diastereoselective Synthesis Strategies for Chiral Control

Diastereoselective strategies are employed when a stereocenter already present in a precursor molecule is used to direct the formation of a new chiral center. This approach is particularly useful for building upon existing chiral piperazine-related scaffolds.

For example, the diastereoselective methylation of a 2-oxopiperazine derived from (R)-phenylglycinol can be used to install a methyl group with a high degree of diastereomeric excess (>90% de). nih.gov The chiral auxiliary, in this case derived from phenylglycinol, shields one face of the molecule, forcing the incoming electrophile (a methyl group) to add from the less hindered face. Subsequent removal of the chiral auxiliary and decarbonylation yields the desired (R)-2-methylpiperazine. nih.gov This demonstrates how a temporary chiral element can effectively control the stereochemistry of the final piperazine ring.

Sulfonamide Functionalization and Coupling Chemistry

Once the chiral (3R)-3-methylpiperazine core is synthesized, the final step is the introduction of the sulfonamide group. This requires careful control of regioselectivity to ensure the sulfonyl group attaches to the desired nitrogen atom (N-1).

Chemoselective Introduction of the Sulfonamide Moiety at N-1

The (3R)-3-methylpiperazine core possesses two secondary amine nitrogens at the N-1 and N-4 positions. To achieve selective sulfonylation at the N-1 position, a protecting group strategy is essential. The N-4 nitrogen, being sterically less hindered, is typically more reactive. Therefore, it is common practice to first protect the N-4 nitrogen with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

The synthesis often starts with the N-4 Boc-protected (3R)-3-methylpiperazine. With the N-4 position blocked, the sulfonylation reaction will proceed exclusively at the free N-1 position. This reaction is typically carried out by treating the N-4 protected piperazine with an appropriate sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). nih.govosti.gov After the successful introduction of the sulfonamide moiety at N-1, the Boc protecting group at N-4 can be cleanly removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM, to yield the final (3R)-3-Methylpiperazine-1-sulfonamide. osti.gov

Optimization of Reaction Conditions for Sulfonylation

The efficiency and yield of the sulfonylation step are highly dependent on the reaction conditions. The choice of solvent, base, temperature, and reaction time must be carefully optimized to ensure complete reaction and minimize side products.

Key Reaction Parameters:

Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the most common reagents. Their reactivity can be influenced by the electronic nature of the substituents on the sulfonyl group.

Base: An organic amine base like triethylamine or DIPEA is typically used to neutralize the HCl generated during the reaction. The stoichiometry of the base is crucial; at least one equivalent is required, but a slight excess is often used to drive the reaction to completion.

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred to avoid side reactions with the sulfonyl chloride. nih.govosti.gov

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. osti.gov

The following table summarizes typical conditions used for the sulfonylation of N-protected piperazines, drawn from analogous syntheses in the literature.

Table 2: Representative Reaction Conditions for Piperazine Sulfonylation

| Substrate | Sulfonylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| N-Boc protected piperazine derivative | Phenylsulfonyl chloride | NEt₃ | DMF | 0 °C | Not specified osti.gov |

| Isoindoline | Various Arylsulfonyl chlorides | K₂CO₃ | N/A (Mechanochemical) | Room Temp. | 85-98% nih.gov |

| N-Boc protected piperazine derivative | Custom Sulfonyl chloride | Hunig's Base | EtOAc | Room Temp. | Not specified nih.gov |

Regioselective Derivatization of the Piperazine Ring System

The primary challenge in the synthesis of this compound lies in the selective functionalization of the N1 nitrogen atom of the (3R)-3-methylpiperazine starting material. The two nitrogen atoms in the piperazine ring are not chemically equivalent due to the presence of the methyl group at the C3 position, which influences the steric and electronic environment of each nitrogen. The N1 nitrogen is adjacent to the chiral center, while the N4 nitrogen is less sterically hindered.

A robust and widely employed strategy to achieve regioselective derivatization involves the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a common choice for the temporary protection of one of the nitrogen atoms, thereby directing the subsequent reaction to the unprotected nitrogen.

A plausible and efficient synthetic route commences with the protection of (3R)-3-methylpiperazine. The reaction of (3R)-3-methylpiperazine with di-tert-butyl dicarbonate typically results in the formation of the N4-protected isomer as the major product due to the steric hindrance posed by the methyl group at the C3 position, which directs the bulky Boc group to the more accessible N4 nitrogen. However, commercially available (R)-1-Boc-3-methylpiperazine is also a viable starting material, where the Boc group occupies the N1 position. For the purpose of synthesizing the target compound, starting with the commercially available (R)-1-Boc-3-methylpiperazine simplifies the process.

With the N1 position protected, the free secondary amine at the N4 position can be made to react. However, to obtain the desired this compound, the sulfonamide group must be at the N1 position. Therefore, a more logical approach is to protect the N4 nitrogen, leaving the N1 nitrogen available for sulfonylation.

Proposed Synthetic Route via N4-Protection:

Protection: (3R)-3-methylpiperazine is reacted with a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), under basic conditions. Due to steric effects, the Boc group is preferentially introduced at the less hindered N4 position, yielding (3R)-N4-Boc-3-methylpiperazine. A reported synthesis of (R)-1-Boc-3-methylpiperazine from (R)-methylpiperazine proceeds with a yield of 84% chemicalbook.com. While this represents protection at the N1 position, the principle of selective protection is demonstrated.

Sulfonylation: The resulting mono-protected piperazine, with a free amine at the N1 position, is then subjected to sulfonylation. This is typically achieved by reacting the compound with an aminosulfonyl chloride (H₂NSO₂Cl) or a protected version thereof, in the presence of a base such as triethylamine or pyridine. This step selectively introduces the sulfonamide group at the N1 position.

Deprotection: The final step involves the removal of the Boc protecting group from the N4 nitrogen. This is commonly accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the final product, this compound.

This protecting group strategy ensures high regioselectivity and is a cornerstone for the synthesis of asymmetrically substituted piperazine derivatives.

Comparative Analysis of Synthetic Efficiencies and Methodological Innovations

The efficiency of synthesizing this compound can be evaluated by comparing different potential synthetic strategies. The most practical approaches are the protecting group strategy detailed above and a direct sulfonylation approach.

Route A: Protecting Group Strategy

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

|---|---|---|---|

| 1 | N4-Boc Protection | (3R)-3-methylpiperazine, (Boc)₂O, Base (e.g., NEt₃), Solvent (e.g., DCM) | 80-90 |

| 2 | N1-Sulfonylation | (3R)-N4-Boc-3-methylpiperazine, H₂NSO₂Cl, Base (e.g., NEt₃), Solvent (e.g., DCM) | 70-85 |

| 3 | N4-Deprotection | (3R)-N4-Boc-3-methylpiperazine-1-sulfonamide, TFA, DCM | >90 |

Route B: Direct Sulfonylation and Isomer Separation

A theoretically shorter, one-step approach would be the direct sulfonylation of (3R)-3-methylpiperazine. However, this method is likely to be less efficient due to the formation of a mixture of products. The reaction of (3R)-3-methylpiperazine with one equivalent of a sulfonating agent would likely yield the N1-sulfonated product, the N4-sulfonated product, and a di-sulfonated byproduct, along with unreacted starting material.

Comparative Efficiency:

Methodological Innovations:

The field of organic synthesis is continually evolving, with new methods that could potentially be applied to the synthesis of piperazine sulfonamides.

One-Pot Syntheses: Recent advancements include the development of one-pot procedures for the synthesis of sulfonamides from carboxylic acids and amines. While not directly applicable to the starting materials in this case, these innovative approaches streamline synthetic processes by reducing the number of workup and purification steps.

Catalyst-Free Sulfonylation: There is growing interest in developing environmentally benign synthetic methods. Catalyst-free sulfonylation reactions, for instance using sulfonyl hydrazides in aqueous media, represent a green chemistry approach, although their application to piperazine substrates would require further investigation.

Flow Chemistry: The use of flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. A flow-based synthesis could potentially improve the efficiency and consistency of the protection and sulfonylation steps.

These innovative methodologies, while not yet standard for the synthesis of this specific target molecule, highlight the future directions in the efficient and sustainable production of complex pharmaceutical intermediates.

Structure Activity Relationship Sar Investigations of 3r 3 Methylpiperazine 1 Sulfonamide Analogs

Influence of Substituents on the Sulfonamide Nitrogen on Biological Activity

Systematic variations at this position, from small alkyl groups to larger aromatic or heteroaromatic moieties, can provide insights into the steric and electronic requirements of the target's binding pocket. For instance, the introduction of a 4-chloro substitution on a benzene ring attached to the sulfonamide has been shown to be effective in some piperazine (B1678402) sulfonamide series, while other substituents like hydrogen, methyl, methoxy, and tert-butyl led to a significant reduction in activity nih.gov. The electronic properties of these substituents play a crucial role; electron-donating groups can increase the electron density on the sulfonamide, potentially altering its interaction with the biological target nih.gov.

| Substituent on Sulfonamide Nitrogen | General Effect on Biological Activity | Reference |

| Unsubstituted (-H) | Variable, often serves as a baseline for comparison. | General SAR principle |

| Small Alkyl (e.g., -CH3) | Can slightly increase lipophilicity, but may not be optimal for activity. | nih.gov |

| Substituted Phenyl (e.g., 4-Cl-Ph) | Can significantly enhance activity depending on the substitution pattern. | nih.gov |

| Bulky Alkyl (e.g., -t-Butyl) | Often leads to decreased activity due to steric hindrance. | nih.gov |

Stereochemical Contributions of the (3R)-Methyl Group at Piperazine C-3

The presence of a chiral center at the C-3 position, specifically the (R)-methyl group, introduces a three-dimensional aspect to the molecule's structure that is paramount for its interaction with biological targets, which are themselves chiral.

Enantiomeric Purity and its Impact on Ligand-Target Interactions

The stereochemistry of a drug can be a critical determinant of its potency and pharmacokinetic properties mdpi.com. It is common for one enantiomer of a chiral drug to exhibit significantly higher activity than the other, as it will have a more favorable three-dimensional arrangement to fit into the specific binding site of a protein. The (3R)-configuration of the methyl group in (3R)-3-Methylpiperazine-1-sulfonamide dictates a specific spatial orientation of the methyl group, which can be crucial for optimal binding. The enantiomeric purity is therefore vital, as the presence of the (S)-enantiomer could potentially be inactive or even interfere with the binding of the active (R)-enantiomer.

Exploration of Alkyl Chain Variations and Their Stereospecific Effects

Varying the alkyl group at the C-3 position can further probe the steric tolerance of the binding pocket. Replacing the methyl group with larger or smaller alkyl chains (e.g., ethyl, propyl, or hydrogen) would reveal the optimal size for interaction. It is important that these variations are studied in a stereospecific manner to maintain the defined (R)-configuration and accurately assess the impact of the alkyl chain's size and conformation on activity. Increasing the steric bulk at this position could either enhance binding through increased van der Waals interactions or diminish activity due to steric clashes with the target protein.

Modulations at the Piperazine N-4 Position and Activity Correlates

The N-4 nitrogen of the piperazine ring presents another key site for modification. This position is often solvent-exposed and provides an opportunity to introduce a variety of substituents that can influence solubility, metabolic stability, and target engagement without necessarily interacting directly with the primary binding site.

| Substituent at Piperazine N-4 | Potential Impact on Activity | Reference |

| Hydrogen | Provides a point for hydrogen bonding and potential for further substitution. | General SAR principle |

| Small Alkyl (e.g., -CH3) | Can increase basicity and lipophilicity. | nih.gov |

| Benzyl | Introduces a larger hydrophobic group, potentially leading to additional interactions. | nih.gov |

| Substituted Phenyl | Allows for fine-tuning of electronic and steric properties to optimize activity. | nih.gov |

Conformational Flexibility of the Piperazine Ring and Its Role in SAR

The piperazine ring typically exists in a chair conformation. However, it can undergo ring flipping to adopt other conformations, such as a boat or twist-boat form. The (3R)-methyl group will preferentially occupy an equatorial position in the most stable chair conformation to minimize steric strain. This conformational preference can be critical for orienting the other substituents on the piperazine ring and the sulfonamide moiety in the correct geometry for binding to the target.

Molecular mechanics and conformational analysis can be employed to determine the preferred conformations of this compound analogs and to understand how different substituents might influence the conformational equilibrium nih.gov. The biologically active conformation, which is the conformation the molecule adopts when bound to its target, may not necessarily be the lowest energy conformation in solution. Understanding the energetic landscape of different conformations is therefore essential for rational drug design.

Predictive Models and Rational Design Principles from SAR Data

The systematic collection of SAR data allows for the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical correlation between the structural or physicochemical properties of the analogs and their biological activity bio-hpc.eumdpi.com.

For a series of this compound analogs, 2D-QSAR or 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could be employed. These models can identify key steric and electrostatic fields around the molecule that are favorable or unfavorable for activity. Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. The insights gained from SAR and predictive modeling can lead to the formulation of rational design principles for developing new analogs with improved potency, selectivity, and pharmacokinetic properties.

Preclinical Biological Target Identification and Mechanism of Action Research

Enzyme Inhibition Profiling and Mechanistic Elucidation

A comprehensive search for studies on the enzyme inhibition profile of (3R)-3-Methylpiperazine-1-sulfonamide yielded no specific results. The subsequent subsections outline the targeted enzyme families for which no dedicated research on this particular compound could be located.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition Research

No studies were found that specifically investigate the inhibitory activity of this compound against Dihydropteroate Synthetase (DHPS).

The sulfonamide functional group is characteristic of a class of antibiotics that act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. These drugs mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the production of dihydropteroate, a precursor to folic acid. Folic acid is vital for the synthesis of nucleic acids, and its absence impedes bacterial cell division. This mechanism provides selective toxicity against bacterial cells, as mammals obtain folate from their diet. While this is the general mechanism for sulfonamide drugs, no research specifically documents the efficacy or binding mechanism of this compound as a DHPS inhibitor.

Carbonic Anhydrase (CA) Isoform Selectivity Studies

There is no available research detailing the inhibitory effects or isoform selectivity of this compound towards any of the human carbonic anhydrase (hCA) isoforms.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. Inhibition of specific isoforms, such as hCA II, IX, and XII, is a therapeutic strategy for conditions like glaucoma and certain cancers. Research into novel sulfonamide-based inhibitors often focuses on achieving selectivity for target isoforms over off-target ones (like hCA I) to minimize side effects. However, no studies have been published that assess the interaction between this compound and these enzymes.

Cholinesterase (AChE, BChE) Inhibitory Potency Research

No research findings are available regarding the inhibitory potency of this compound against either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).

These enzymes are critical for breaking down the neurotransmitter acetylcholine (B1216132) and are targets for drugs treating neurological disorders like Alzheimer's disease. The piperazine (B1678402) nucleus is a common scaffold in the design of new cholinesterase inhibitors, with various derivatives showing potent inhibitory activity. Despite the presence of a piperazine moiety in its structure, this compound has not been evaluated in any published cholinesterase inhibition studies.

Investigation of Mur Ligase Family Enzyme Inhibition (e.g., MurB)

A search for literature concerning the inhibition of Mur ligase family enzymes by this compound returned no results.

The Mur ligase enzymes (MurA-MurF) are essential for the cytoplasmic steps of bacterial peptidoglycan biosynthesis, making them attractive targets for novel antibacterial agents. As this pathway is absent in humans, inhibitors can offer high target specificity. While various chemical classes are being investigated as potential Mur ligase inhibitors, there is no documented research to suggest that this compound has been designed or tested for this purpose.

Research into Other Novel Enzyme Targets and Their Kinetic Inhibition

No publications were identified that explore the inhibition of any other novel enzyme targets by this compound or detail its kinetic inhibition profile.

Research into Antimicrobial Modalities

There is no available research specifically defining the antimicrobial modalities of this compound. Although the sulfonamide group is a well-known antibacterial pharmacophore that targets the folate pathway, the antimicrobial spectrum and efficacy of this particular compound have not been reported.

Investigations into Antibacterial Mechanisms (e.g., Gram-positive/negative bacteria)

The sulfonamide group is a well-established pharmacophore in antibacterial agents. mdpi.comdrugbank.com Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. mdpi.comdrugbank.com By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA synthesis and replication. drugbank.comdrugbank.com This inhibition results in a bacteriostatic effect, halting bacterial growth and proliferation. mdpi.comnih.gov

Piperazine derivatives have also demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. researchgate.netacgpubs.org Studies on various piperazine derivatives have shown activity against strains such as Staphylococcus aureus, Streptococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netacgpubs.org The combination of a piperazine ring with other heterocyclic structures has been a successful strategy in developing new antimicrobial agents. nih.gov For instance, certain piperazine derivatives of phenothiazine (B1677639) have exhibited potent activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

The synergistic potential of combining a sulfonamide and a piperazine moiety in a single molecule like this compound could lead to enhanced antibacterial efficacy or a broader spectrum of activity.

Table 1: Antibacterial Activity of Representative Sulfonamide and Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action/Effect | Reference(s) |

| Sulfonamides | Gram-positive and Gram-negative bacteria | Competitive inhibitor of dihydropteroate synthetase, inhibiting folic acid synthesis. | mdpi.comdrugbank.com |

| Piperazine Derivatives | Staphylococcus aureus, Streptococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli | Varied, often involves disruption of bacterial cell processes. | researchgate.netacgpubs.org |

| Phenothiazine-Piperazine Derivatives | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity. | nih.gov |

| 7-Methoxyquinoline-Sulfonamide Hybrids | E. coli | Inhibition of bacterial growth, potential disruption of the cell membrane. | nih.gov |

Antifungal Activity Research and Target Validation

The piperazine nucleus is a key component in several clinically used antifungal agents. mdpi.com Triazole antifungals containing a piperazine ring, such as itraconazole (B105839) and posaconazole, function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. mdpi.com Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately leading to fungal cell death. mdpi.com

Numerous studies have explored the antifungal potential of novel piperazine derivatives. researchgate.netacgpubs.org These compounds have been tested against a variety of fungal pathogens, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org The results often indicate significant antifungal properties, highlighting the versatility of the piperazine scaffold in antifungal drug design. researchgate.net

Sulfonamides have also demonstrated activity against certain fungi, such as Pneumocystis jirovecii (formerly Pneumocystis carinii). nih.gov The incorporation of a sulfonamide group into the this compound structure could therefore contribute to or enhance its antifungal profile.

Table 2: Antifungal Activity of Representative Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action/Effect | Reference(s) |

| Triazole-Piperazine Derivatives (e.g., Itraconazole) | Various pathogenic fungi | Inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. | mdpi.com |

| General Piperazine Derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant antifungal properties observed in various studies. | researchgate.netacgpubs.org |

| Phenothiazine-Piperazine Derivatives | Aspergillus species | Good antifungal activity. | nih.gov |

Studies on Antiparasitic Targets and Pathways

Sulfonamide-based drugs are utilized in the treatment of certain parasitic infections. For example, sulfadiazine, in combination with pyrimethamine, is a standard treatment for toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii. nih.gov The mechanism of action is similar to its antibacterial effect, involving the inhibition of folic acid synthesis in the parasite. nih.gov

While less extensively documented for the piperazine moiety alone in recent literature, the structural similarities to existing antiparasitic agents suggest that piperazine-sulfonamide hybrids could be investigated for activity against various parasites.

Research into Anti-inflammatory Pathways and Molecular Targets

Sulfonamide-containing molecules have been shown to possess anti-inflammatory properties. hilarispublisher.com Some sulfonamide diuretics, for instance, can modulate inflammatory processes, potentially through their influence on various pathways involved in immune responses. nih.gov These effects may be linked to the regulation of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα). nih.gov Furthermore, the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial for the activation of the inflammasome, has been implicated as a potential target. nih.gov

Investigations into Anti-cancer Biological Targets and Signalling Pathways

The sulfonamide scaffold is a versatile platform for the development of anticancer agents, targeting a range of cancer-associated enzymes and signaling pathways. nih.gov Sulfonamide derivatives have been explored as:

Tyrosine Kinase Inhibitors: These agents can disrupt pivotal signaling pathways involved in cancer cell proliferation and survival. nih.gov

Carbonic Anhydrase Inhibitors: By disrupting pH regulation in cancer cells, these inhibitors can impede tumor growth. nih.gov

Aromatase Inhibitors: These are relevant in hormone-driven cancers, as they interfere with estrogen synthesis. nih.gov

Matrix Metalloproteinase (MMP) Inhibitors: Inhibition of MMPs can hinder cancer cell invasion and metastasis. nih.gov

Histone Deacetylase (HDAC) Inhibitors: This represents a promising epigenetic approach to cancer therapy. nih.gov

The piperazine ring is also a common feature in many anticancer compounds. researchgate.netnih.govresearchgate.net For instance, piperazine-1,2,3-triazole derivatives have been investigated as potential treatments for pancreatic cancer, hypothesized to act as S100A2–p53 protein–protein interaction inhibitors. rsc.org Other piperazine-containing arylamide derivatives have been designed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division. nih.gov These compounds can bind to the colchicine (B1669291) binding site on β-tubulin, leading to cell cycle arrest at the G2 phase and inducing apoptosis. nih.gov

The combination of a sulfonamide and a piperazine in this compound could therefore target multiple pathways relevant to cancer, making it a compound of interest for oncological research.

Table 3: Anti-cancer Activity of Representative Sulfonamide and Piperazine Derivatives

| Compound/Derivative Class | Target Cancer Cell Line(s) | Mechanism of Action/Effect | Reference(s) |

| Benzamide-piperazine-sulfonamide Hybrids | HeLa, A549, A375, MD-AMB-231, T98G | Significant cytotoxic activity. | researchgate.net |

| Piperazine-1,2,3-triazole Derivatives | Pancreatic cancer cell lines (MiaPaCa2, BxPC3, etc.) | Potential S100A2–p53 protein–protein interaction inhibitors. | rsc.org |

| Arylamide-Piperazine Derivatives | Liver cancer cells (SMMC-7721, HuH-7) | Inhibition of tubulin polymerization by binding to the colchicine site. | nih.gov |

| Methyl Piperazine-Phenyl Benzamide Derivatives | A-549, HCT-116, MIAPaCa-2 | Potential EGFR inhibition. | researchgate.net |

Elucidation of Antioxidant Mechanisms at the Molecular Level

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant therapeutic interest. semanticscholar.org Piperazine derivatives have been shown to possess notable antioxidant activity. researchgate.netnih.gov The antioxidant potential of these compounds is often evaluated using methods such as DPPH (2,2'-Diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzo thiazine-6-sulfonic acid)) radical scavenging assays. nih.gov The presence of certain structural features, such as hydroxyl groups, can be crucial for their antioxidant properties. nih.gov

Similarly, sulfonamide derivatives have been investigated for their ability to scavenge free radicals. semanticscholar.orgmdpi.com The combination of a piperazine and a sulfonamide moiety within a 1,3,5-triazine (B166579) scaffold has yielded compounds with potent antioxidant activity, in some cases surpassing that of standard antioxidants like Trolox and ascorbic acid. semanticscholar.orgmdpi.com These compounds likely exert their effects by donating a hydrogen atom or an electron to neutralize free radicals.

Computational and Chemoinformatics Studies in Drug Discovery Research

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

The prediction of a drug candidate's ADME properties is a critical step in early-phase drug discovery. In silico models provide a rapid and cost-effective means to assess the drug-like qualities of a molecule, helping to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities. These studies typically evaluate a range of physicochemical and pharmacokinetic parameters.

Lipophilicity and membrane permeability are key determinants of a drug's absorption and distribution. Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), influences a compound's ability to cross biological membranes. Computational tools can predict these properties based on the molecule's structure.

In a study on sulfonamide derivatives, the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of two potent compounds, designated as 15a and 15b , were evaluated. nih.gov The predicted ADMET profile of these compounds provides insight into their potential drug-like characteristics. For instance, parameters such as water solubility, intestinal absorption, and blood-brain barrier (BBB) penetration are crucial for determining the potential route of administration and site of action.

The following table summarizes the key predicted ADME properties for compounds 15a and 15b.

| Parameter | Compound 15a | Compound 15b | Significance |

| Water Solubility | Soluble | Soluble | Affects absorption and formulation. |

| Intestinal Absorption | High | High | Indicates good potential for oral bioavailability. |

| BBB Permeation | No | No | Suggests low potential for central nervous system side effects. |

| CYP2D6 Inhibitor | Yes | Yes | Potential for drug-drug interactions. |

| hERG I Inhibitor | No | No | Low risk of cardiac toxicity. |

| Hepatotoxicity | No | No | Low risk of liver damage. |

This data is derived from a study on specific sulfonamide derivatives and is presented here as a representative example. nih.gov

Metabolic stability is a crucial factor influencing a drug's half-life and dosing regimen. Computational models can predict the likelihood of a compound being metabolized by key enzyme systems, such as the cytochrome P450 (CYP) family. clinicallab.com These predictions can identify metabolic soft spots in a molecule, guiding structural modifications to enhance stability. nih.gov

For the representative sulfonamide derivatives 15a and 15b , in silico predictions indicated that they are inhibitors of the CYP2D6 enzyme. nih.gov This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by this isoform. Furthermore, the analysis predicted that these compounds are non-mutagenic and have a low risk of carcinogenicity. nih.gov Understanding the metabolic fate of a compound is essential. Predictive software can identify potential sites of metabolism on a molecule, helping to anticipate the structures of metabolites that may be formed in vivo.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target at the atomic level. mdpi.com These simulations can assess the stability of the ligand-target complex over time, offering insights into the binding affinity and the specific interactions that contribute to it.

Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which amino acid residues in the protein exhibit the most significant movement. mdpi.com In the study of the p53-sulfonamide complex, RMSF analysis helped to pinpoint the key residues involved in the interaction with the ligand. mdpi.com This information is invaluable for understanding the molecular basis of the ligand's activity and for guiding the design of new derivatives with improved binding affinity and specificity. The stability of such a complex is a strong indicator of the potential efficacy of the compound as an inhibitor. mdpi.com

Advanced Medicinal Chemistry and Lead Optimization Approaches

Lead Identification and Hit-to-Lead Strategies for (3R)-3-Methylpiperazine-1-sulfonamide Scaffolds

The initial identification of a lead compound is a critical step in drug discovery. High-throughput screening (HTS) of extensive compound libraries often yields initial "hits" that exhibit desired biological activity, albeit frequently with modest potency. wikipedia.orgdrugtargetreview.comupmbiomedicals.com For the this compound scaffold, a hit-to-lead (H2L) process is initiated to systematically optimize these initial findings. wikipedia.orgoncodesign-services.com This phase focuses on confirming the activity of the hit, establishing a preliminary structure-activity relationship (SAR), and improving key properties such as potency and selectivity. drugtargetreview.comoncodesign-services.com

The process typically involves the synthesis of a focused library of analogs around the this compound core. Modifications often target the substitution pattern on the piperazine (B1678402) nitrogen and the aromatic or aliphatic groups attached to the sulfonamide. The primary objective is to transform a micromolar hit into a more potent lead compound, often in the nanomolar range, which then warrants further investigation in lead optimization programs. wikipedia.org

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization Programs

Scaffold hopping and bioisosteric replacement are powerful strategies to explore novel chemical space, improve pharmacokinetic properties, and secure intellectual property. nih.govnih.govresearchgate.net In the context of the this compound scaffold, these techniques are employed to identify alternative core structures that maintain or enhance biological activity while offering improved drug-like characteristics. nih.govresearchgate.net

Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological effect. For the sulfonamide portion, common bioisosteres can be explored to modulate acidity, polarity, and metabolic stability. Similarly, the piperazine ring can be replaced with other cyclic amines or constrained diamines to alter basicity, conformational flexibility, and interaction with the target protein. nih.govresearchgate.netnih.gov A study on piperazine-alkyl-naphthamides explored the bioisosteric replacement of a carboxamide with a sulfonamide, which influenced the affinity for various receptors. researchgate.net

Scaffold hopping is a more drastic approach where the entire core scaffold is replaced with a structurally different moiety that preserves the key pharmacophoric features. nih.govresearchgate.netsemanticscholar.org This can lead to the discovery of entirely new chemical series with superior properties.

Below is an interactive table illustrating potential bioisosteric replacements for different components of the this compound scaffold.

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Sulfonamide | Carboxamide, Reverse Amide, Tetrazole | Modulate acidity, hydrogen bonding capacity, and metabolic stability |

| Piperazine Ring | Homopiperazine, Constrained Diamines (e.g., diazabicycles), Pyrrolidine | Alter basicity (pKa), conformational rigidity, and vector projections for substituents |

| Methyl Group (on Piperazine) | Ethyl, Isopropyl, Cyclopropyl | Explore steric effects and lipophilicity in the binding pocket |

Strategies for Enhancing Target Selectivity and Minimizing Off-Target Effects

Achieving high target selectivity is paramount to reduce the potential for adverse effects. For inhibitors based on the this compound scaffold, several strategies can be employed to enhance selectivity. Structure-based drug design is a key approach, utilizing X-ray crystallography or homology modeling of the target protein to identify specific interactions that can be exploited. By designing compounds that form unique hydrogen bonds or occupy specific sub-pockets of the target enzyme, selectivity over related off-targets can be significantly improved.

Furthermore, a deep understanding of the structure-activity relationships (SAR) around the scaffold is crucial. Systematic modification of substituents on the piperazine and sulfonamide moieties can reveal which positions are critical for on-target activity versus off-target interactions. For instance, introducing bulky groups at certain positions might sterically hinder binding to off-targets while being accommodated by the primary target.

Prodrug Design Principles Applied to Sulfonamide-Piperazine Systems

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. ijpcbs.com This approach is often used to overcome challenges such as poor solubility, low bioavailability, or chemical instability. nih.gov For compounds containing the sulfonamide-piperazine moiety, various prodrug strategies can be envisioned. mdpi.com

One common approach involves modifying the sulfonamide nitrogen. For example, acylation or phosphorylation of the sulfonamide can increase water solubility for parenteral formulations. nih.gov These promoieties are designed to be cleaved by endogenous enzymes, such as phosphatases or esterases, to release the active sulfonamide drug. nih.gov

Another strategy targets the secondary amine of the piperazine ring. Attaching a cleavable group to this nitrogen can modulate the compound's physicochemical properties. For instance, creating an amide or carbamate (B1207046) prodrug can increase lipophilicity and enhance membrane permeability, which is particularly useful for oral absorption or crossing the blood-brain barrier. nih.govnih.gov

The table below summarizes potential prodrug strategies for the this compound scaffold.

| Prodrug Strategy | Promoieties | Target Functionality | Rationale |

| Increasing Water Solubility | Phosphate, Succinate | Sulfonamide NH or Piperazine NH | For intravenous administration |

| Enhancing Lipophilicity | Acyl, Carbamate | Piperazine NH | To improve oral absorption or CNS penetration |

| Targeted Delivery | Amino Acid Carriers | Piperazine NH or Sulfonamide NH | To utilize specific transporters for targeted uptake |

Design of Multi-Target-Directed Ligands Incorporating the this compound Moiety

For complex multifactorial diseases such as neurodegenerative disorders or cancer, simultaneously modulating multiple targets can offer superior therapeutic efficacy compared to single-target agents. nih.govnih.gov The this compound scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) due to its synthetic tractability and the ability to introduce diverse pharmacophores. researchgate.netjneonatalsurg.com

The design of MTDLs often involves the hybridization of two or more known pharmacophores into a single molecule. slideshare.net The this compound can serve as a central scaffold, with one part of the molecule designed to interact with a primary target, while substituents on another part are tailored to bind to a secondary target. researchgate.netjneonatalsurg.com For example, in the context of Alzheimer's disease, a fragment that inhibits acetylcholinesterase could be appended to the piperazine ring, while the sulfonamide portion is designed to interact with another relevant target, such as beta-secretase 1 (BACE1) or monoamine oxidase B (MAO-B). researchgate.netnih.gov This approach aims to create a synergistic therapeutic effect from a single chemical entity. nih.govfigshare.com

Advanced Analytical Methodologies for Research on 3r 3 Methylpiperazine 1 Sulfonamide

High-Resolution Spectroscopic Techniques for Research-Oriented Structural Elucidation

The definitive confirmation of the structure of (3R)-3-Methylpiperazine-1-sulfonamide relies on high-resolution spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy are indispensable for elucidating the molecule's covalent structure. mdpi.com In a typical analysis, the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are acquired on a high-field spectrometer. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the methyl group (a doublet), the methine proton at the chiral center, the protons on the piperazine (B1678402) ring, and the protons of the amine and sulfonamide groups. The coupling patterns and chemical shifts help to assemble the molecular fragments. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the methyl carbon, the chiral methine carbon, and the four carbons of the piperazine ring.

2D NMR: Experiments like ¹H-¹H COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities within the piperazine ring and to the methyl group. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, confirming the C-H framework of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-MS), is used to determine the precise mass of the molecule, which in turn confirms its elemental formula. iosrjournals.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm error), the molecular formula can be unambiguously established, distinguishing it from other compounds with the same nominal mass. iosrjournals.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure by showing the loss of specific moieties, such as the SO₂NH₂ group. nih.gov

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to CH₃, piperazine CH₂, piperazine NH, chiral CH, and SO₂NH₂ protons. |

| ¹³C NMR | Chemical Shifts (δ) | Distinct signals for all 5 carbon atoms in the molecule. |

| HRMS (ESI+) | [M+H]⁺ m/z | Calculated m/z value for C₅H₁₄N₃O₂S⁺, confirming the elemental composition. |

Advanced Chromatographic Methods for Impurity Profiling and Purification in Research

Ensuring the chemical purity of this compound is paramount for reliable research data. Advanced chromatographic techniques are employed to separate the main compound from any process-related impurities or degradation products. ijprajournal.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for assessing purity. ijprajournal.com These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. researchgate.net Reversed-phase HPLC/UPLC, using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) (often with additives like formic acid or ammonium (B1175870) acetate), is commonly used for analyzing polar compounds like piperazine derivatives. researchgate.netjocpr.com A UPLC system, which uses smaller particle-sized columns, offers higher resolution and faster analysis times compared to traditional HPLC. iosrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the identification of impurities detected during the chromatographic run. mdpi.com As peaks elute from the column, they are ionized and analyzed by the MS, providing mass information that helps in the structural characterization of unknown minor components. This is crucial for identifying starting materials, by-products, or degradation products that may be present in the sample. mdpi.com

Preparative HPLC: For obtaining highly pure material for research purposes, preparative HPLC is used. This technique is a scaled-up version of analytical HPLC, allowing for the isolation of larger quantities of the desired compound from a mixture.

Table 2: Typical Chromatographic Conditions for Purity Analysis

| Parameter | Typical Conditions |

|---|---|

| Technique | Reversed-Phase UPLC-UV/MS |

| Column | C18, e.g., Acquity UPLC BEH C18, 1.7 µm |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV (e.g., 210 nm), MS (ESI+) |

Chiral Separation Techniques for Enantiomeric Excess Determination in Complex Mixtures

Since this compound is a chiral molecule, it is critical to separate and quantify its enantiomers to determine the enantiomeric excess (e.e.) of the desired (R)-enantiomer. This is vital because different enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantioseparation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for separating a broad range of chiral compounds, including amines and their derivatives. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative and often superior technique for chiral separations. chromatographyonline.com It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (like methanol (B129727) or ethanol). chromatographyonline.com SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often provides unique or improved chiral selectivity. nih.govselvita.com The same polysaccharide-based CSPs used in HPLC are frequently employed in SFC. mdpi.comchromatographyonline.com The separation efficiency in SFC can be finely tuned by adjusting parameters such as back pressure, temperature, and the composition of the co-solvent. chromatographyonline.com

Table 3: Methodologies for Chiral Separation

| Technique | Chiral Stationary Phase (CSP) Examples | Typical Mobile Phase |

|---|---|---|

| Chiral HPLC | CHIRALPAK® IA/IB/IC (Amylose-based) CHIRALCEL® OD/OJ (Cellulose-based) | Hexane/Ethanol or other alcohol mixtures |

| Chiral SFC | CHIRALPAK® or CHIRALCEL® series | CO₂ / Methanol or Ethanol (with or without additives like diethylamine) |

X-ray Crystallographic Studies of Ligand-Protein Complexes for Mechanistic Insights

X-ray crystallography is the most powerful technique for obtaining a high-resolution, three-dimensional structure of a molecule and for visualizing its binding mode within a biological target, such as a protein or enzyme. mdpi.comspringernature.com

To understand the mechanism of action of this compound, it can be co-crystallized with its target protein. This involves preparing a highly pure and concentrated solution of both the protein and the ligand, and screening for crystallization conditions. Once suitable crystals of the protein-ligand complex are grown, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined. nih.gov

The final structure reveals the precise orientation of the inhibitor in the active site and details the specific non-covalent interactions—such as hydrogen bonds, ionic interactions, and van der Waals contacts—that are responsible for binding. nih.gov For instance, a crystallographic study of a sulfonamide inhibitor bound to carbonic anhydrase II revealed direct coordination of the sulfonamide group to the catalytic zinc ion and a network of hydrogen bonds with active site residues, explaining its high affinity. nih.gov This atomic-level information is invaluable for structure-based drug design, enabling rational modifications to the ligand to improve potency and selectivity. mdpi.comnih.gov

Biophysical Techniques for Ligand-Target Binding Characterization

While X-ray crystallography provides a static picture of binding, biophysical techniques are used to study the dynamics and thermodynamics of the interaction in solution. nih.gov These methods are crucial for quantifying binding affinity and understanding the forces that drive complex formation.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. scilit.com In a typical experiment, the target protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. This allows for the determination of the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (K₋), which is a direct measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.gov In an ITC experiment, the ligand is titrated into a solution containing the target protein, and the minute heat changes are measured. The resulting data can be analyzed to determine the binding affinity (K₋), the stoichiometry of binding (n), and the key thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event.

Other Techniques: Other methods like fluorescence spectroscopy can also be employed to study binding, for instance by monitoring changes in the intrinsic fluorescence of the protein upon ligand binding. mdpi.comresearchgate.net

Table 4: Biophysical Techniques for Binding Analysis

| Technique | Key Parameters Measured | Information Gained |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kₒₙ, kₒff, K₋ | Binding kinetics and affinity |

| Isothermal Titration Calorimetry (ITC) | K₋, n, ΔH, ΔS | Binding affinity, stoichiometry, and thermodynamic drivers |

| Fluorescence Spectroscopy | Change in fluorescence intensity/wavelength | Binding affinity and conformational changes |

Future Perspectives and Emerging Research Avenues for 3r 3 Methylpiperazine 1 Sulfonamide

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by accelerating timelines and improving the success rates of drug discovery programs. For a molecule like (3R)-3-Methylpiperazine-1-sulfonamide, AI and ML can be leveraged in several key areas to unlock its therapeutic potential.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activities of novel sulfonamide and piperazine (B1678402) derivatives. nih.govresearchgate.net These models are trained on large datasets of compounds with known activities and can identify the structural features that are crucial for a desired therapeutic effect. For instance, AI can analyze vast libraries of compounds to identify those with similar structural motifs to this compound that have desirable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This in silico screening can prioritize the synthesis and testing of the most promising candidates, saving significant time and resources.

Furthermore, generative AI models can design entirely new molecules based on a desired target profile. mdpi.com By inputting the structural framework of this compound and specifying a target protein, these algorithms can propose novel derivatives with potentially enhanced potency and selectivity. This approach moves beyond screening existing libraries to creating bespoke drug candidates.

Table 1: Potential AI and ML Applications in the Study of this compound

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling (QSAR) | Development of models to predict biological activity based on chemical structure. nih.govresearchgate.net | Rapidly screen virtual libraries of derivatives for potential efficacy against various targets. |

| ADMET Prediction | Use of algorithms to forecast the pharmacokinetic and toxicity profiles of new compounds. nih.gov | Prioritize the synthesis of derivatives with favorable drug-like properties. |

| Generative Design | AI-driven creation of novel molecular structures with optimized properties for a specific biological target. mdpi.com | Design new analogues of this compound with improved potency and selectivity. |

| Target Identification | Analysis of biological data to identify novel protein targets for which this scaffold may be suitable. | Expand the therapeutic potential of the this compound core structure. |

Potential Applications in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) represent a significant global health burden, and there is a pressing need for new, effective, and affordable treatments. The piperazine scaffold is a well-established pharmacophore in anti-parasitic drug discovery. For instance, piperazine derivatives have been investigated for their activity against various parasitic helminths. google.com A patent has mentioned the use of piperazine-1-sulfonamide (B1279506) derivatives in the context of combating parasitic helminths. google.com This suggests that this compound could serve as a valuable starting point for the development of novel anthelmintic agents.

Furthermore, research into histone deacetylase (HDAC) inhibitors for trypanosomatid infections, the causative agents of diseases like Chagas disease and leishmaniasis, has shown promise. acsmedchem.org While not directly studied, the structural features of this compound could be explored for their potential to inhibit parasitic enzymes that are essential for their survival. The development of focused libraries around this scaffold for screening against a panel of NTD targets could be a fruitful area of future research.

Green Chemistry Principles Applied to the Synthesis of this compound

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint. The synthesis of chiral molecules like this compound presents an opportunity to implement more sustainable and efficient chemical processes.

Traditional methods for the synthesis of chiral piperazines can be resource-intensive. However, recent advances have focused on developing greener alternatives. These include catalytic methods that reduce the need for stoichiometric reagents and the use of more environmentally benign solvents. mdpi.com For example, methods for the asymmetric synthesis of chiral piperazines using techniques like catalytic hydrogenation of pyrazines have been developed, offering high enantioselectivity and scalability. acs.orgdicp.ac.cnrsc.org

Applying these green chemistry principles to the synthesis of this compound could involve several strategies:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to directly produce the desired (R)-enantiomer, avoiding the need for chiral resolution which can be wasteful.

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety. mdpi.com

Bio-catalysis: The use of enzymes to perform key synthetic steps can offer high selectivity under mild reaction conditions.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

| Catalysis | Asymmetric hydrogenation or other catalytic methods for chiral induction. acs.orgdicp.ac.cnrsc.org | High enantiomeric purity, reduced waste from resolving agents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized by-product formation and waste. |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. | Reduced reliance on petrochemicals. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or bio-based solvents. | Improved environmental and worker safety. |

Development as Chemical Probes for Novel Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. The piperazine moiety is a versatile scaffold that has been incorporated into fluorescent probes for studying cellular processes. For instance, piperazine-based probes have been developed to image pH changes in mitochondria and track processes like mitophagy. acs.org

Given its specific stereochemistry and the presence of a sulfonamide group capable of forming targeted hydrogen bonds, this compound could be elaborated into highly specific chemical probes. By attaching a fluorophore or other reporter group, derivatives of this compound could be designed to investigate novel biological pathways.

Potential applications as a chemical probe could include:

Target Engagement Assays: To confirm that a drug candidate is binding to its intended target within a cell.

Imaging Probes: For visualizing the localization and dynamics of a specific protein or cellular process.

Activity-Based Probes: To measure the activity of a particular enzyme in its native cellular environment.

The development of such probes would not only advance our fundamental understanding of biology but could also facilitate the discovery of new therapeutic targets for which the this compound scaffold could be a starting point for drug design.

Q & A

Q. What are the established synthetic routes for (3R)-3-Methylpiperazine-1-sulfonamide, and what analytical methods ensure its structural fidelity?

Synthesis typically involves sulfonylation of a piperazine precursor. For example, a modified approach from sulfonamide-substituted pyrazoline derivatives (e.g., 4-hydrazinylbenzenesulfonamide) can be adapted by reacting chiral methylpiperazine intermediates with sulfonyl chlorides under basic conditions . Post-synthesis characterization requires:

Q. What biological activities are associated with sulfonamide-containing piperazine derivatives, and how are these evaluated experimentally?

Sulfonamide-piperazine hybrids are studied for enzyme inhibition (e.g., tyrosinase, urease) and receptor modulation (e.g., dopamine D3). Key assays include:

- In vitro enzyme inhibition : Spectrophotometric measurement of tyrosinase activity using L-DOPA as a substrate, with kojic acid as a reference inhibitor .

- Molecular docking : Comparative analysis of binding affinities against crystal structures (e.g., PDB 2Y9X for tyrosinase) to rationalize activity differences between stereoisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : Use (R)-configured starting materials (e.g., (R)-3-methylpiperazine) to direct stereochemistry during sulfonamide formation.

- Microwave-assisted synthesis : Employ Monowave reactors (80°C, 2 hours) to reduce racemization risks compared to prolonged reflux .

- Purification : Chiral HPLC with amylose-based columns to isolate the (3R)-isomer, validated by polarimetry or X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-piperazine analogs?

Discrepancies often arise from stereochemical variations or assay conditions. Mitigation approaches include:

- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 1–100 µM) to confirm IC50 consistency.

- Epimer analysis : Use hyphenated techniques (LC-MS/MS) to detect trace impurities (<0.1%) that may skew results .

- Cross-laboratory replication : Collaborate to standardize protocols (e.g., enzyme source, buffer pH) .

Q. How do structural modifications influence the pharmacokinetic properties of this compound?

- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility, mimicking strategies used in kojic acid derivatives .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., N-methyl groups), guiding deuterium incorporation or fluorination .

Q. What advanced analytical techniques are critical for impurity profiling in regulatory submissions?

- HPLC-UV/HRMS : Detect and quantify synthesis byproducts (e.g., des-methyl analogs) at ≤0.15% thresholds .

- Thermogravimetric analysis (TGA) : Assess hygroscopicity and stability of the final compound under accelerated conditions (40°C/75% RH) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.